molecular formula C15H22O B094254 3,5-Di-tert-butylbenzaldehyde CAS No. 17610-00-3

3,5-Di-tert-butylbenzaldehyde

Cat. No. B094254
CAS RN: 17610-00-3
M. Wt: 218.33 g/mol
InChI Key: BRUITYMDHWNCIG-UHFFFAOYSA-N
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Patent
US05773421

Procedure details

To the crude alcohol from above was added MnO2 and CHCl3 (20 mL). The mixture was stirred overnight at 25° C. and filtered, and the organic solvent was evaporated. The crude residue was purified by flash chromatography on silica gel eluting with 1:6 ethyl acetate-hexane to give 0.3 g of 3,5-di-t-butylbenzaldehyde as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=1)[CH2:8][OH:9])([CH3:4])([CH3:3])[CH3:2]>O=[Mn]=O.C(Cl)(Cl)Cl>[C:13]([C:11]1[CH:10]=[C:7]([CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:12]=1)[CH:8]=[O:9])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CO)C=C(C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel eluting with 1:6 ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.